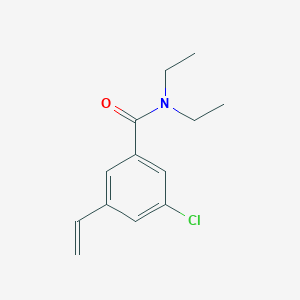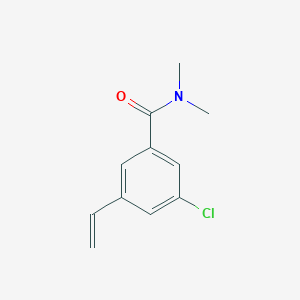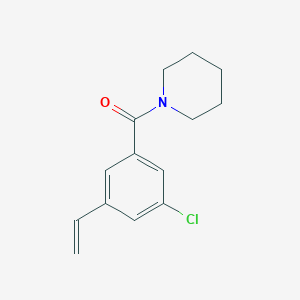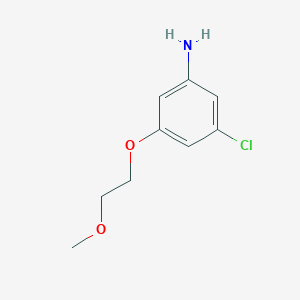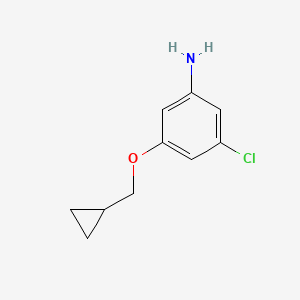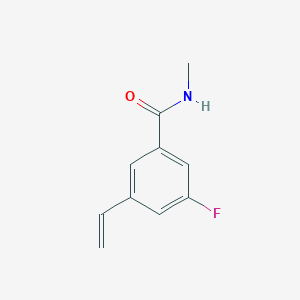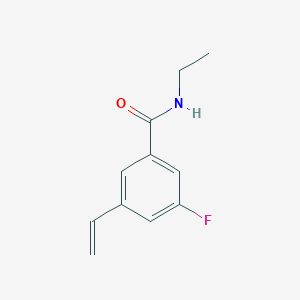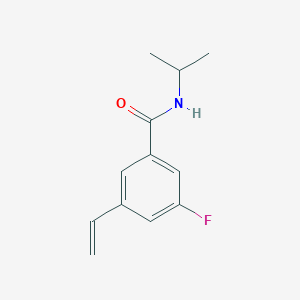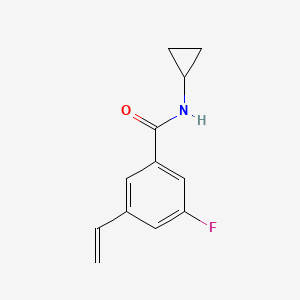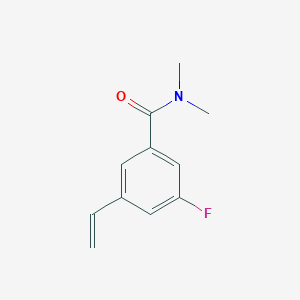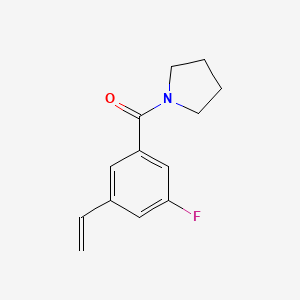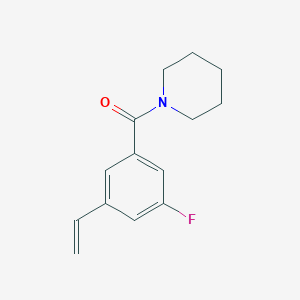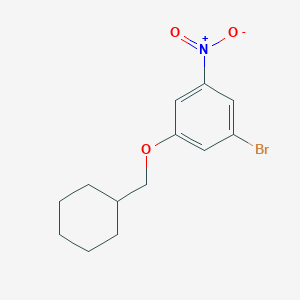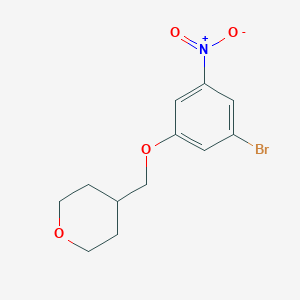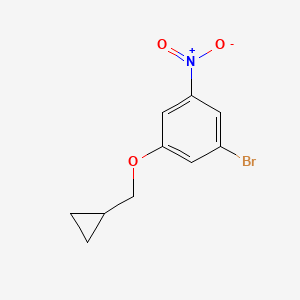
1-Bromo-3-(cyclopropylmethoxy)-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(cyclopropylmethoxy)-5-nitrobenzene is an organic compound with the molecular formula C10H10BrNO3. It is a derivative of benzene, featuring a bromine atom, a cyclopropylmethoxy group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(cyclopropylmethoxy)-5-nitrobenzene typically involves the bromination of 3-(cyclopropylmethoxy)-5-nitrobenzene. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The product is then purified through recrystallization or chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(cyclopropylmethoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The major product is 3-(cyclopropylmethoxy)-5-aminobenzene.
Oxidation: Products vary based on the specific oxidizing agent and conditions used.
Scientific Research Applications
1-Bromo-3-(cyclopropylmethoxy)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclopropylmethoxy)-5-nitrobenzene depends on the specific application and context
Bromine Atom: Can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds.
Nitro Group: Can undergo reduction to form an amino group, which can further interact with biological targets.
Cyclopropylmethoxy Group: Provides steric hindrance and influences the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
1-Bromo-3-(cyclopropylmethoxy)-5-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-3-(methoxy)-5-nitrobenzene: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
1-Bromo-3-(cyclopropylmethoxy)-4-nitrobenzene: Has the nitro group in a different position, affecting its reactivity and interactions.
1-Bromo-3-(cyclopropylmethoxy)-5-aminobenzene: The nitro group is reduced to an amino group, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-bromo-3-(cyclopropylmethoxy)-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-8-3-9(12(13)14)5-10(4-8)15-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRMMYQXRDLGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
